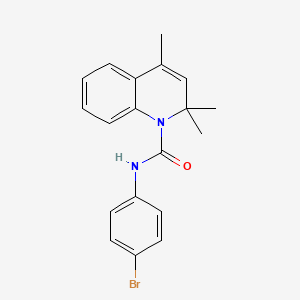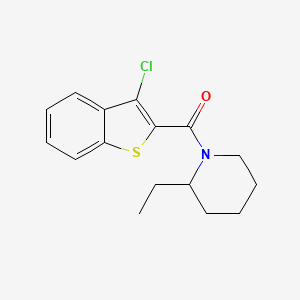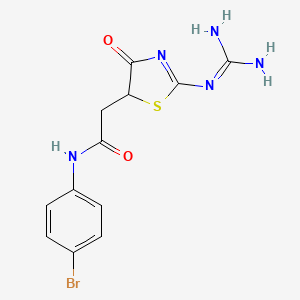
(4-Phenylpiperazin-1-yl)(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is a complex organic compound that features a combination of piperazine and quinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety. The final step involves the formation of the methanethione group.
Preparation of Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Formation of Methanethione Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
(4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE involves its interaction with molecular targets such as enzymes or receptors. The piperazine and quinoline moieties can bind to specific sites on these targets, modulating their activity. The methanethione group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine structure.
2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with a hydroxyl group on the piperidine ring.
2,2,6,6-Tetramethyl-4-piperidinone: A ketone derivative of the piperidine ring.
Uniqueness
(4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is unique due to its combination of piperazine and quinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H29N3S |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1,2,2,4-tetramethylquinolin-6-yl)methanethione |
InChI |
InChI=1S/C24H29N3S/c1-18-17-24(2,3)25(4)22-11-10-19(16-21(18)22)23(28)27-14-12-26(13-15-27)20-8-6-5-7-9-20/h5-11,16-17H,12-15H2,1-4H3 |
InChI Key |
HSCHMSDMUDQGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(=S)N3CCN(CC3)C4=CC=CC=C4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(naphthalen-2-yl)-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11033840.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11033848.png)
![7-(2-Fluorophenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033852.png)
![(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033857.png)


![9-(2-chloro-5-nitrophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11033866.png)


![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B11033879.png)

![1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B11033900.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B11033905.png)
![methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11033926.png)
